4-tert-Butylaniline
Overview
Description
4-tert-Butylaniline is a chemical compound that is part of the aniline family, where the aniline nitrogen is bonded to a tert-butyl group. This structural modification imparts unique physical and chemical properties to the molecule, which can be exploited in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of compounds related to 4-tert-Butylaniline often involves multistep reactions and the use of tert-butyl groups to introduce steric bulk or to protect functional groups during the synthetic process. For instance, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction to form imidazoquinolines and imidazoisoquinolines through sequential C-N bond formations . Additionally, tert-butyl aminocarbonate, a novel compound, has been synthesized for the acylation of amines . The tert-butyl group has also been incorporated into amino acids for sensitive applications in 19F NMR, demonstrating its utility in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 4-tert-Butylaniline derivatives is characterized by the presence of the bulky tert-butyl group, which can influence the molecule's conformation and reactivity. For example, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine revealed that the tert-butyl group can prevent typical face-to-face π-interactions due to its steric bulk, leading to unique packing in the solid state .
Chemical Reactions Analysis
4-tert-Butylaniline and its derivatives participate in various chemical reactions. The tert-butyl group can act as a protecting group or a steric hindrance, affecting the course of the reaction. For example, the synthesis of tert-butyl 5-amino-4
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Useful Fragments in Drug Discovery : 4-tert-Butylaniline is used in synthesizing 2-amino-5-tert-butylpyridine, a fragment with improved physicochemical properties over 4-tert-butylaniline. This synthesis yields pharmaceutical compounds and their putative CYP-mediated oxidative metabolites, aiding in the elucidation of metabolic clearance processes (Thomson, Reilly, & Sandham, 2011).
Alkylation of Aniline for Chemical Production : Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids produces tert-butylanilines, used in pharmaceuticals, pesticides, plastics, additives, and dyes. Solid acids, mainly heteropolyacids (HPAs) supported on clays, have been effective in this process, highlighting the versatility of 4-tert-butylaniline in chemical production (Yadav & Doshi, 2003).
Advanced Materials and Polymers
Development of Fluorescent and Electrochromic Materials : 4-tert-butylaniline is a precursor in the synthesis of polyamides with tert-butyltriphenylamine groups. These polyamides are used in the development of materials with unique optical properties, like strong UV-vis absorption and photoluminescence, as well as reversible oxidation redox couples (Hsiao, Liou, Kung, & Chang, 2010).
Synthesis of Aromatic Polyimides : A novel diamine synthesized from 2-tert-butylaniline leads to the creation of polyimides with enhanced solubility, light transparency, and thermal stability. These properties make such materials suitable for various high-performance applications (Li, Yi, Xu, Wu, Huang, & Yan, 2016).
Catalysis and Chemical Reactions
Catalytic Arylation and Alkenylation : 4-tert-butylaniline is used in catalytic arylation and alkenylation processes. These reactions highlight its potential in organic synthesis, particularly in forming C-C bonds via C-H bond activation (Sezen, Franz, & Sames, 2002).
Synthesis of Aromatic SNF-Compounds : The interaction of tert-butylanilines with various agents, followed by oxidation, leads to the creation of functionalized perfluorinated phenyl tert-butyl nitroxides. These compounds have potential applications in magnetic and electronic materials (Tretyakov et al., 2019).
Environmental and Biological Studies
- Endocrine Disruption and Metabolic Changes in Aquatic Species : Studies have shown that 4-tert-butylphenol, a compound related to 4-tert-butylaniline, causes significant physiological changes in Cyprinus carpio, indicating potential environmental impacts of such compounds (Barse, Chakrabarti, Ghosh, Pal, & Jadhao, 2006).
Safety And Hazards
4-tert-Butylaniline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers
One relevant paper discusses the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .
properties
IUPAC Name |
4-tert-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDWWAVNELMWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048181 | |
Record name | 4-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylaniline | |
CAS RN |
769-92-6 | |
Record name | 4-tert-Butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-tert-Butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TERT-BUTYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H9440ZOW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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